N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a phenyl group, an imidazole ring, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 3-chloro-4-methylaniline with 2-bromo-1-phenyl-1H-imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the chlorine atom on the phenyl ring.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of substituents on the phenyl and imidazole rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-13-7-8-14(11-16(13)19)21-17(23)12-24-18-20-9-10-22(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQVXNVVAMONAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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